

A Comprehensive Technical Guide to 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,5-diphenyl-1H-imidazole, a heterocyclic aromatic organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key target in drug development for inflammatory diseases and cancer.

Nomenclature and Identification

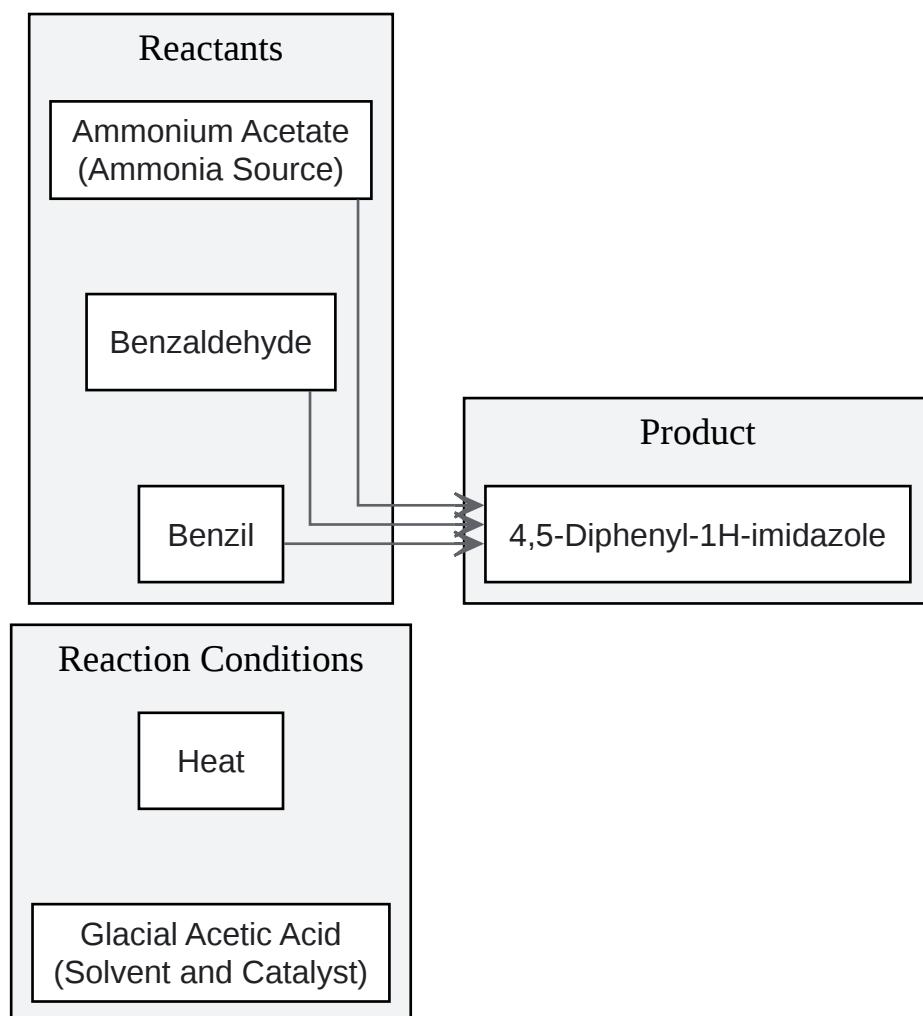
The compound with the chemical structure featuring a central imidazole ring substituted with two phenyl groups at positions 4 and 5 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4,5-diphenyl-1H-imidazole.[1]

This compound is also known by several synonyms in scientific literature and chemical databases, including:

- 4,5-Diphenylimidazole[1]
- Diphenylimidazole[1]
- 1H-Imidazole, 4,5-diphenyl-[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-diphenyl-1H-imidazole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.


Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1] [3] [4]
Molecular Weight	220.27 g/mol	[1] [4]
Appearance	White to off-white crystalline solid	[3] [4]
Melting Point	229-233 °C	[3] [4]
Boiling Point	423.4 °C at 760 mmHg	[2] [3] [5]
Density	1.149 g/cm ³	[2] [3] [5]
CAS Number	668-94-0	[1] [3] [4]
Solubility	Soluble in ethanol, benzene, ether, chloroform, and methanol. Insoluble in water.	[3] [6]

Synthesis of 4,5-Diphenyl-1H-imidazole

The synthesis of 4,5-diphenyl-1H-imidazole is commonly achieved through the Radziszewski imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia (from ammonium acetate) in an acidic medium.

Reaction Scheme

The overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole is as follows:

[Click to download full resolution via product page](#)

Figure 1: Overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4,5-diphenyl-1H-imidazole via the Radziszewski reaction.

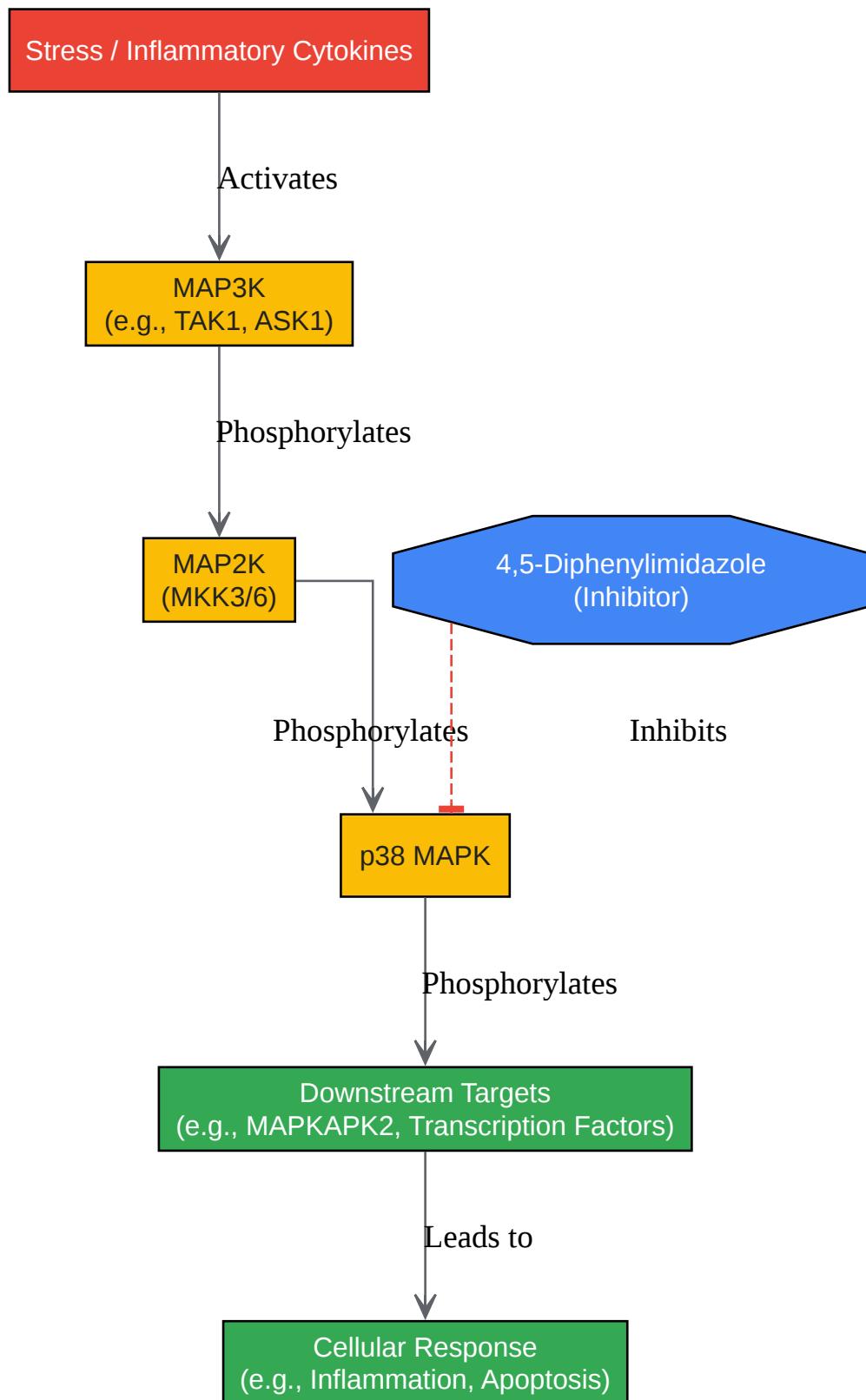
Materials:

- Benzil
- Benzaldehyde

- Ammonium acetate
- Glacial acetic acid
- Methanol (for recrystallization)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Beakers
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

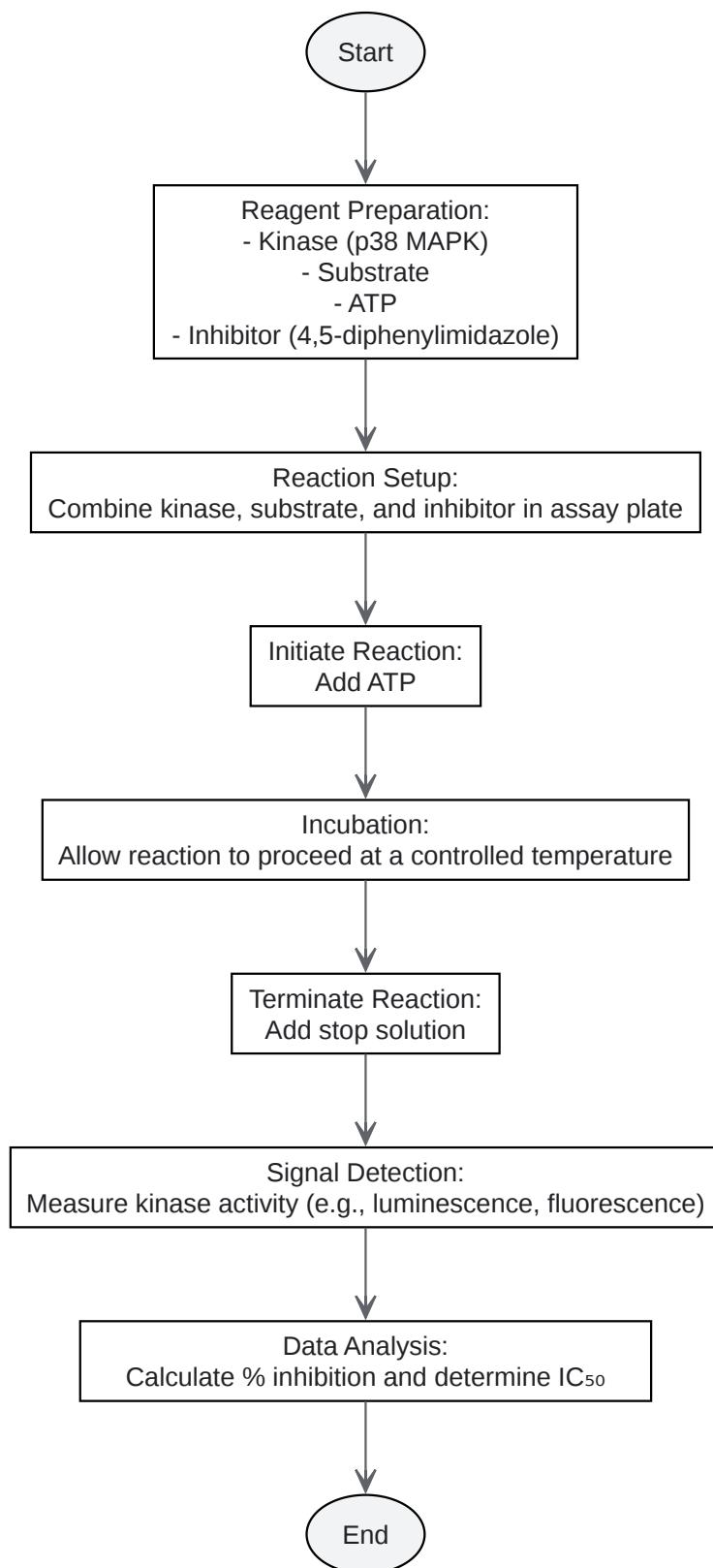
- Reaction Setup: In a 250 mL round-bottom flask, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).
- Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask.
- Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118 °C) using a heating mantle or water bath.
- Reaction Time: Maintain the reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into a beaker containing cold water (e.g., 150-200 mL) while stirring. A precipitate of the crude product will form.


- Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.
- Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 4,5-diphenyl-1H-imidazole as a white crystalline solid.
- Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Biological Activity: Inhibition of the p38 MAPK Signaling Pathway

Imidazole derivatives are a well-established class of compounds that act as inhibitors of various protein kinases, which are crucial regulators of cellular processes.^[7] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, playing a significant role in diseases such as rheumatoid arthritis and cancer.^[7] The core structure of 4,5-diphenyl-1H-imidazole serves as a scaffold for the development of potent p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway


The p38 MAPK signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase.^[3] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream targets, resulting in the expression of pro-inflammatory cytokines and other cellular responses.

[Click to download full resolution via product page](#)

Figure 2: The p38 MAPK signaling pathway and the inhibitory action of **4,5-diphenylimidazole**.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory potential of 4,5-diphenyl-1H-imidazole and its derivatives against p38 MAPK can be evaluated using an in vitro kinase assay. The general workflow for such an assay is depicted below.

[Click to download full resolution via product page](#)**Figure 3:** General experimental workflow for a p38 MAPK inhibition assay.

Conclusion

4,5-Diphenyl-1H-imidazole is a versatile compound with a straightforward synthesis and significant potential in various scientific domains. Its well-defined physicochemical properties make it a reliable building block in organic synthesis. Furthermore, its structural resemblance to known kinase inhibitors highlights its importance as a scaffold for the design and development of novel therapeutic agents targeting signaling pathways implicated in a range of human diseases. This guide provides foundational knowledge for researchers and professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptgcn.com [ptgcn.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Recent developments of p38 α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4,5-Diphenylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189430#4-5-diphenylimidazole-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com